3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile
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Overview
Description
3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound features a benzonitrile group attached to a pyrazole ring, which is further substituted with an amino group and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile typically involves the reaction of appropriate substituted benzonitriles with pyrazole derivatives. One common method includes the cyclization of hydrazine derivatives with α,β-unsaturated nitriles under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and automated systems can enhance the efficiency and consistency of the production .
Chemical Reactions Analysis
Types of Reactions
3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methyl-1H-pyrazole: Similar structure but lacks the benzonitrile group.
5-amino-3-methyl-1-phenylpyrazole: Contains a phenyl group instead of a benzonitrile group.
3-amino-5-(4-chlorophenyl)-1H-pyrazole: Substituted with a chlorophenyl group instead of a methyl group.
Uniqueness
3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile is unique due to the presence of both the benzonitrile and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-5-(1-methylpyrazol-4-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-7-10(6-14-15)9-2-8(5-12)3-11(13)4-9/h2-4,6-7H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFLGDHUJLBTHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC(=C2)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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